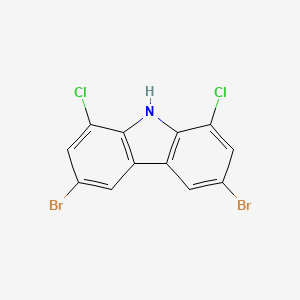
3,6-dibromo-1,8-dichloro-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-1,8-dichloro-9H-carbazole is a halogenated derivative of carbazole, an aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
3,6-Dibromo-1,8-dichloro-9H-carbazole can be synthesized through several methods. One common method involves the bromination of carbazole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane and a catalyst such as silica gel. This method yields a high product rate of around 89.5% . Another method involves the use of liquid bromine and silica gel as a catalyst .
Analyse Des Réactions Chimiques
3,6-Dibromo-1,8-dichloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the carbazole ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: The bromo-substituents enable the compound to participate in coupling reactions such as Suzuki coupling and Kumada polymerization.
Applications De Recherche Scientifique
3,6-Dibromo-1,8-dichloro-9H-carbazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-dibromo-1,8-dichloro-9H-carbazole involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, including those involved in oxidative stress and energy metabolism . The compound’s effects on ATP synthesis and reactive oxygen species (ROS) production have been studied in the context of its potential toxicological effects .
Comparaison Avec Des Composés Similaires
3,6-Dibromo-1,8-dichloro-9H-carbazole can be compared with other halogenated carbazole derivatives, such as:
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: This compound is used in similar coupling reactions and polymer synthesis.
1,8-Dibromo-3,6-dichloro-9H-carbazole: This is another halogenated derivative with similar properties and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and suitability for various applications.
Propriétés
Formule moléculaire |
C12H5Br2Cl2N |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
3,6-dibromo-1,8-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H5Br2Cl2N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H |
Clé InChI |
YNNIMRNHVCQOIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)
![2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate](/img/structure/B15282350.png)
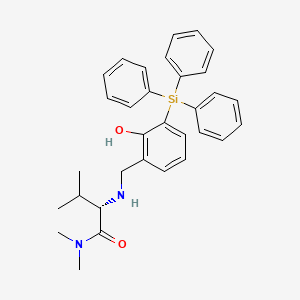

![6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282373.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
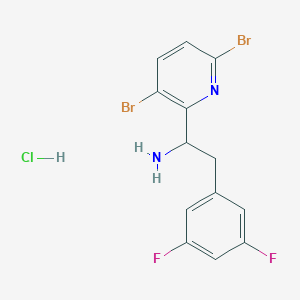
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282397.png)
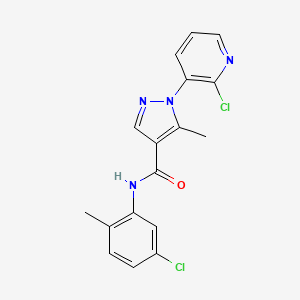
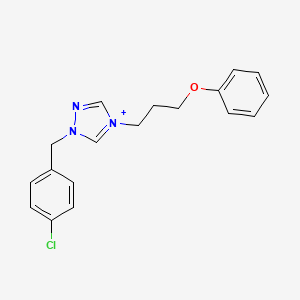
![Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15282406.png)
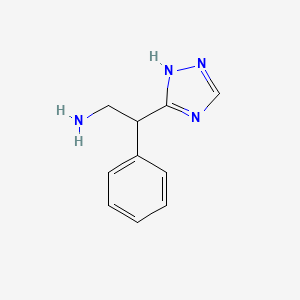
![(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid](/img/structure/B15282428.png)
